molecular formula C8H18N2O B13142318 (S)-3-Amino-N,5-dimethylhexanamide

(S)-3-Amino-N,5-dimethylhexanamide

Cat. No.: B13142318
M. Wt: 158.24 g/mol
InChI Key: FOFOXSDQPLROQO-ZETCQYMHSA-N
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Description

(S)-3-Amino-N,5-dimethylhexanamide is an organic compound with a unique structure that includes an amino group and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-N,5-dimethylhexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminohexanoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and efficiency while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-N,5-dimethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

(S)-3-Amino-N,5-dimethylhexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-N,5-dimethylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-N,5-dimethylhexanamide: The enantiomer of the compound, with different stereochemistry.

    3-Aminohexanoic acid: A precursor in the synthesis of (S)-3-Amino-N,5-dimethylhexanamide.

    N,N-Dimethylhexanamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(3S)-3-amino-N,5-dimethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-6(2)4-7(9)5-8(11)10-3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI Key

FOFOXSDQPLROQO-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)NC)N

Canonical SMILES

CC(C)CC(CC(=O)NC)N

Origin of Product

United States

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